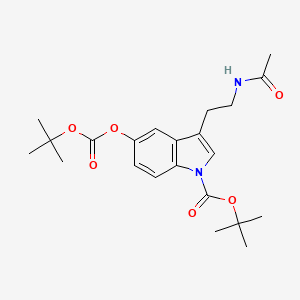

![molecular formula C15H17N3O5S B589666 [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester CAS No. 72810-57-2](/img/structure/B589666.png)

[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

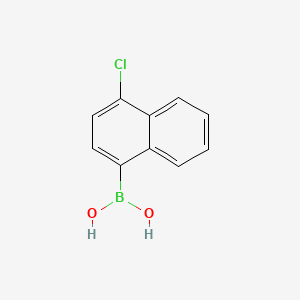

“[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester” is a chemical compound with the molecular formula C15 H17 N3 O4 S and a molecular weight of 335.38 . It is also known as “ethyl N-[4-(3-methylanilino)pyridin-3-yl]sulfonylcarbamate” and is an impurity of Torasemide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCOC(=O)NS(=O)(=O)c1cnccc1Nc2cccc(C)c2 . This indicates that the compound contains an ethyl carbamate group attached to a sulfonyl group, which is further connected to a 3-methylphenylamino group and a pyridinyl group . Physical and Chemical Properties Analysis

This compound is a white solid . It has a predicted density of 1.330±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol . It has a predicted pKa of 2.96±0.10 . It should be stored at -20°C .Applications De Recherche Scientifique

Synthesis of Nonproteinogenic Amino Acids

Research led by Monteiro et al. (2010) in the field of organic chemistry explored the synthesis of novel nonproteinogenic amino acids, including derivatives from serine, threonine, and phenylserine. These non-natural amino acids incorporate both an N-ethyl and an α,β-dehydro moiety, potentially contributing to the development of new biochemical tools and therapeutics (Monteiro, Kołomańska, & Suárez, 2010).

Synthesis and Labeling Techniques

Choi et al. (1987) developed a nine-step procedure for microscale synthesis of ethyl 2-amino-6-{[(4-fluorophenyl)methyl]amino}-3-pyridinyl-2,6-14C carbamate maleate, demonstrating the complex synthesis and labeling techniques in pharmaceutical research (Choi, Kucharczyk, & Sofia, 1987).

Herbicide Development

Shi Gui-zhe (2015) conducted research on synthesizing sulfonylurea herbicides like imazosulfuron, involving complex chemical reactions. This research highlights the application of such chemical compounds in agricultural science (Shi Gui-zhe, 2015).

Anticancer Agent Synthesis

Rehman et al. (2018) focused on synthesizing new propanamide derivatives as promising anticancer agents. Their research involved creating compounds with potential therapeutic use in cancer treatment (Rehman et al., 2018).

Metal Complexes in Chemistry

Sousa et al. (2001) described the synthesis and characterization of metal complexes containing derivatives similar to the queried compound. This research contributes to understanding the interactions and applications of such compounds in inorganic chemistry (Sousa et al., 2001).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester involves the reaction of 3-methyl aniline with pyridine-3-sulfonyl chloride to form 4-[(3-methylphenyl)amino]-3-pyridinyl sulfonamide. This intermediate is then reacted with ethyl chloroformate to form [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester.", "Starting Materials": [ "3-methyl aniline", "pyridine-3-sulfonyl chloride", "ethyl chloroformate" ], "Reaction": [ "3-methyl aniline is reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form 4-[(3-methylphenyl)amino]-3-pyridinyl sulfonamide.", "The sulfonamide intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester.", "The product can be purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

72810-57-2 |

Formule moléculaire |

C15H17N3O5S |

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

ethyl N-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonylcarbamate |

InChI |

InChI=1S/C15H17N3O5S/c1-2-23-15(20)18-24(21,22)14-9-16-7-6-13(14)17-12-5-3-4-11(8-12)10-19/h3-9,19H,2,10H2,1H3,(H,16,17)(H,18,20) |

Clé InChI |

GGJBUCBJVLHVQG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |

SMILES canonique |

CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |

Synonymes |

Ethyl [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)